Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
CAS No.: 10273-74-2
Cat. No.: VC20983696
Molecular Formula: C44H38Br2P2
Molecular Weight: 628.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10273-74-2 |
|---|---|
| Molecular Formula | C44H38Br2P2 |
| Molecular Weight | 628.7 g/mol |
| IUPAC Name | triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
| Standard InChI | InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2 |
| Standard InChI Key | HTHKLYJSULLEOY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane possesses a complex molecular architecture with a molecular formula of C44H38Br2P2 and a molecular weight of 628.7 g/mol. The structure contains a phosphorus atom in a trigonal bipyramidal geometry, characteristic of pentavalent phosphorus compounds. The compound is part of the broader category of phosphoranes, which are characterized by a pentacoordinated phosphorus atom with a formal double bond to one substituent.
The IUPAC name for this compound is triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium, highlighting its structural complexity and relationship to phosphonium salts. The compound features both a pentacoordinated phosphorus center (P1) adopting a trigonal bipyramidal geometry and a tetracoordinated phosphorus atom (P2) with tetrahedral geometry, similar to the geometry observed in related compounds .
Physical and Chemical Properties
The physical properties of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane include:
| Property | Value |
|---|---|
| Molecular Formula | C44H38Br2P2 |
| Molecular Weight | 628.7 g/mol |
| CAS Number | 10273-74-2 |
| Physical State | Solid |
| Stability | High thermal stability |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, etc.) |
Like other phosphoranes, this compound exhibits notable stability due to its rigid structure and the electronic effects provided by the multiple phenyl substituents. The compound demonstrates significant resistance to hydrolysis compared to simpler phosphoranes, attributable to the steric hindrance provided by the phenyl groups surrounding the phosphorus centers.
Electronic and Structural Characteristics
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically follows established methods for phosphorane preparation. The primary synthetic route involves the reaction of triphenylphosphine with a suitable benzyl halide under basic conditions. This reaction proceeds through several steps:
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Nucleophilic attack of triphenylphosphine on the benzyl halide
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Formation of a phosphonium salt intermediate
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Deprotonation of the intermediate to yield the desired phosphorane
Common bases employed in this synthesis include butyllithium or potassium tert-butoxide, which facilitate the deprotonation step. The reaction generally requires careful control of temperature and atmosphere to prevent undesired side reactions and oxidation of phosphorus intermediates.
Alternative Preparation Methods
While the reaction of triphenylphosphine with benzyl halides represents the most common approach, alternative methods for synthesizing similar phosphoranes have been documented in the literature. These include:
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Wittig olefination followed by addition reactions
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Phospha-Peterson reactions
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Metal-catalyzed coupling reactions involving phosphine derivatives
In related research, the synthesis of phosphorane-containing compounds has been achieved through multi-step processes involving protection/deprotection sequences, as seen in the preparation of phosphonate prodrugs . These approaches might be adaptable for the synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane with appropriate modifications.
Purification and Characterization
Following synthesis, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically requires purification through techniques such as:
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Column chromatography (commonly using silica gel with petroleum ether/ethyl acetate as eluents)
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Recrystallization from appropriate solvent systems
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Precipitation methods
Characterization of the purified compound generally employs:
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31P NMR spectroscopy (critical for confirming phosphorus environments)
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1H and 13C NMR spectroscopy
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Mass spectrometry
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Elemental analysis
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X-ray crystallography (for solid-state structure determination)
Chemical Reactivity
General Reactivity Patterns
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane exhibits reactivity patterns characteristic of phosphoranes while also displaying unique behaviors due to its specific structural features. The compound can participate in various reaction types, including:
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Oxidation reactions, typically yielding phosphine oxides
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Reduction reactions, forming phosphines
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Substitution reactions, particularly on the phenyl groups
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Carbon-carbon bond forming reactions (notably Wittig and related transformations)
The reactivity of this compound is significantly influenced by the electronic and steric properties of the phosphorus centers and their phenyl substituents. The presence of two distinct phosphorus environments within the molecule (pentacoordinated and tetracoordinated) creates opportunities for selective reactivity.
Oxidation and Reduction Behavior
In oxidation reactions, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane can be converted to the corresponding phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen. This transformation involves the addition of oxygen to the phosphorus centers.
Reduction reactions, typically employing reagents such as lithium aluminum hydride or sodium borohydride, can convert the phosphorane to phosphine derivatives. These reactions generally proceed through the cleavage of P-C bonds, with the specific outcome dependent on reaction conditions and the reducing agent employed.
Role in Wittig and Related Reactions
The most significant application of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane lies in carbon-carbon bond forming reactions, particularly the Wittig reaction. This reaction involves the nucleophilic addition of the phosphorane to carbonyl compounds (aldehydes or ketones), followed by the formation of an oxaphosphetane intermediate and subsequent elimination to yield an alkene product and a phosphine oxide byproduct.
The table below summarizes key reaction types involving phosphoranes like triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane:
| Reaction Type | Description | Key Reagents | Products |
|---|---|---|---|
| Wittig Reaction | Formation of C=C bonds | Aldehydes/ketones | Alkenes, phosphine oxides |
| Oxidation | Addition of oxygen | H2O2, O2 | Phosphine oxides |
| Reduction | Cleavage of P-C bonds | LiAlH4, NaBH4 | Phosphines |
| Electrophilic Substitution | Modification of phenyl rings | Various electrophiles | Substituted derivatives |
Applications in Synthetic Organic Chemistry
Carbon-Carbon Bond Formation
The primary application of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane in synthetic organic chemistry involves carbon-carbon bond formation. The compound's unique structure enables it to function effectively in Wittig-type reactions, allowing for the stereoselective synthesis of complex alkenes. This capability is particularly valuable in natural product synthesis and the preparation of pharmaceutically relevant compounds.
The specific substitution pattern of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane potentially offers advantages in terms of:
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Regioselectivity in reactions with unsymmetrical carbonyl compounds
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Stereoselectivity in alkene formation
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Compatibility with various functional groups
Research Applications in Materials Science
Phosphoranes with structures similar to triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane have demonstrated potential applications in materials science, particularly in the development of functional organic materials. Related research indicates that rigid co-planar l5-phosphorane-fused heterocycles, which share structural similarities with our target compound, possess "strong stability and unique photophysical properties," making them "potential organic functional molecules" .
These characteristics suggest potential applications in:
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Organic electronics
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Photovoltaic materials
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Molecular sensors
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Catalysis
Comparison with Related Phosphoranes
Structural and Reactivity Comparisons
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane possesses distinctive features that differentiate it from simpler phosphoranes such as methylenetriphenylphosphorane and other ylides. Key differences include:
| Compound | Structure | Reactivity | Stability |
|---|---|---|---|
| Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane | Contains two phosphorus centers with complex substitution | Moderate to high reactivity in C-C bond formation | High stability due to structural rigidity |
| Methylenetriphenylphosphorane | Simpler ylide with single phosphorus center | High reactivity in Wittig reactions | Lower stability, more sensitive to air/moisture |
| Triphenylphosphine (precursor) | Trivalent phosphorus with tetrahedral geometry | Acts as nucleophile, forms ylides | High stability to air/moisture |
The presence of two phosphorus centers in triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane, along with its specific substitution pattern, contributes to its unique chemical behavior and potential applications.
Advantages and Limitations
The complex structure of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane offers several advantages over simpler phosphoranes:
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Enhanced stability under various reaction conditions
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Potential for selective reactivity at different sites
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Tunable electronic and steric properties
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More complex synthesis and purification procedures
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Potentially reduced reactivity compared to simpler ylides
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Higher molecular weight, affecting atom economy in synthetic applications
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